molecular formula C12H10BrNO2S B070981 ethyl 2-bromo-4-phenylthiazole-5-carboxylate CAS No. 177328-30-2

ethyl 2-bromo-4-phenylthiazole-5-carboxylate

Cat. No.: B070981
CAS No.: 177328-30-2
M. Wt: 312.18 g/mol
InChI Key: MYFOYOXMFDOSPN-UHFFFAOYSA-N
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Description

ethyl 2-bromo-4-phenylthiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate typically involves the bromination of ethyl 4-phenyl-1,3-thiazole-5-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: ethyl 2-bromo-4-phenylthiazole-5-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiazoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acidic or neutral conditions, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Formation of 2-azido-4-phenyl-1,3-thiazole-5-carboxylate or 2-thiocyanato-4-phenyl-1,3-thiazole-5-carboxylate.

    Oxidation: Formation of 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate sulfoxide or sulfone.

    Reduction: Formation of 2-bromo-4-phenyl-1,3-thiazoline-5-carboxylate.

Scientific Research Applications

ethyl 2-bromo-4-phenylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

ethyl 2-bromo-4-phenylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Ethyl 2-phenyl-1,3-thiazole-5-carboxylate: Lacks the halogen atom, resulting in different chemical properties and applications.

    Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate: Contains a methyl group instead of a phenyl group, affecting its steric and electronic properties.

The uniqueness of ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Ethyl 2-bromo-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound possesses a five-membered thiazole ring with a bromine atom and a phenyl group, which contribute to its unique reactivity and biological activity. The molecular formula is C12H10BrN2O2SC_{12}H_{10}BrN_2O_2S, with a molecular weight of approximately 328.19 g/mol.

Target Interactions

Thiazole derivatives, including this compound, are known to interact with various biological targets:

  • Enzymatic Inhibition : These compounds can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : They may bind to specific receptors, altering their activity and contributing to anti-inflammatory and antimicrobial effects.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Neurotransmitter Synthesis : It may affect neurotransmitter levels, impacting mood and cognitive functions.
  • Cell Signaling : Modulation of signaling pathways can lead to altered cellular responses, particularly in immune cells .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity
    • Bacterial Inhibition : Preliminary studies indicate significant antibacterial properties against both gram-positive and gram-negative bacteria. For example, it showed an MIC (Minimum Inhibitory Concentration) of 250 µg/mL against Staphylococcus epidermidis and 375 µg/mL against Pseudomonas aeruginosa .
    • Fungal Activity : The compound has also been investigated for antifungal properties, showing effectiveness against various fungal strains.
  • Anticancer Properties
    • This compound has demonstrated cytotoxic effects against several cancer cell lines in vitro. Studies have indicated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Effects
    • The compound's ability to inhibit specific inflammatory pathways suggests potential use in treating inflammatory diseases. Research indicates it may reduce the production of pro-inflammatory cytokines .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Distribution : Its bromine substitution enhances lipophilicity, potentially improving tissue distribution.
  • Metabolism : Metabolic pathways involving oxidation and conjugation are likely, affecting its bioavailability and duration of action.
  • Excretion : Primarily eliminated through renal pathways .

Case Studies

Several research studies have focused on the synthesis and biological evaluation of this compound:

StudyFindings
Investigated antimicrobial properties; significant activity against bacterial strains.
Demonstrated cytotoxicity in various cancer cell lines; potential for drug development.
Explored anti-inflammatory effects; reduction in cytokine production observed.

Properties

IUPAC Name

ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFOYOXMFDOSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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